N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea
Übersicht
Beschreibung
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea, also known as BCTC, is a chemical compound that has been extensively studied in the field of pain research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by heat, protons, and various chemical stimuli. TRPV1 is expressed in sensory neurons and plays a crucial role in nociception, the detection of painful stimuli.
Wirkmechanismus
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea acts as a selective antagonist of TRPV1, inhibiting the channel's activation by heat, protons, and various chemical stimuli. TRPV1 is involved in the detection of painful stimuli, and its inhibition by this compound reduces pain sensation.
Biochemical and Physiological Effects
This compound has been shown to reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been shown to reduce the release of pro-inflammatory cytokines and neuropeptides, which are involved in the development of pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea is a selective TRPV1 antagonist, which makes it a useful tool for studying the role of TRPV1 in pain sensation. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several potential future directions for research on N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea and TRPV1. These include:
1. Development of more potent and selective TRPV1 antagonists for the treatment of pain.
2. Investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation.
3. Development of TRPV1 agonists for the treatment of conditions such as hypothermia and obesity.
4. Investigation of the potential role of TRPV1 in the development of chronic pain conditions.
5. Exploration of the potential use of TRPV1 antagonists in combination with other pain treatments, such as opioids and non-steroidal anti-inflammatory drugs.
Conclusion
This compound is a selective antagonist of TRPV1 that has been extensively studied in the field of pain research. It has been shown to be effective in reducing pain sensation in animal models of inflammatory and neuropathic pain, and has potential applications in the treatment of conditions such as migraine and cancer pain. Further research is needed to fully understand the role of TRPV1 in pain sensation and to develop more effective treatments for pain.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea has been extensively studied in the field of pain research. It has been shown to be an effective TRPV1 antagonist, reducing pain sensation in animal models of inflammatory and neuropathic pain. This compound has also been studied as a potential treatment for conditions such as migraine and cancer pain.
Eigenschaften
IUPAC Name |
1-(7-bicyclo[4.1.0]heptanyl)-3-(4-fluorophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2S/c15-9-5-7-10(8-6-9)16-14(18)17-13-11-3-1-2-4-12(11)13/h5-8,11-13H,1-4H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHOPFVIYOMFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2NC(=S)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.